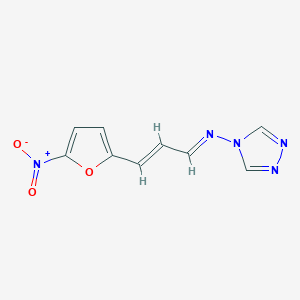

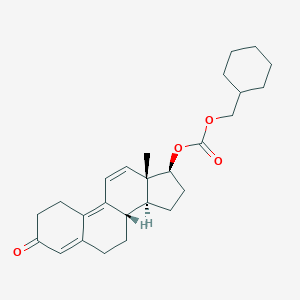

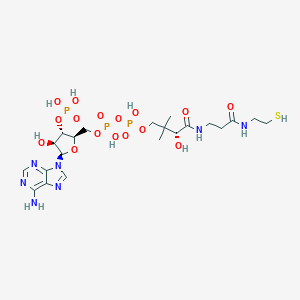

![molecular formula C20H30N4NaO16P B160181 <strong>Sodio; (2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopirimidin-1-il)-3,4-dihidroxi oxolan-2-il]metoxi-hidroxifosforil]oxi-4-hidroxi-6-[(1R,2R)-1,2,3-trihidroxipentil]oxano-2-carboxilato</strong> CAS No. 1007117-62-5](/img/structure/B160181.png)

Sodio; (2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopirimidin-1-il)-3,4-dihidroxi oxolan-2-il]metoxi-hidroxifosforil]oxi-4-hidroxi-6-[(1R,2R)-1,2,3-trihidroxipentil]oxano-2-carboxilato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El Ácido CMP-Siálico (sal sódica), también conocido como sal sódica de la citidina-5′-monofosfato-N-acetilneuramínico, es un azúcar-nucleótido que desempeña un papel crucial en la biosíntesis de glucoconjugados que contienen ácido siálico. Los ácidos siálicos son una familia de azúcares de nueve carbonos que normalmente se encuentran en las posiciones terminales de las glucoproteínas y los glucolípidos en las superficies celulares. Estos compuestos son esenciales para diversos procesos biológicos, incluida la adhesión célula-célula, la señalización intracelular y la regulación de la respuesta inmunitaria .

Aplicaciones Científicas De Investigación

El Ácido CMP-Siálico (sal sódica) tiene numerosas aplicaciones en la investigación científica, particularmente en los campos de la glicobiología, la bioquímica y la medicina. Algunas de sus aplicaciones clave incluyen:

Análisis de Glicanos: El Ácido CMP-Siálico se utiliza como estándar en la cromatografía de intercambio aniónico de alto rendimiento con detección amperométrica pulsada (HPAEC-PAD) para el análisis de azúcar nucleótido.

Estudios de Sialilación: Sirve como sustrato para las sialiltransferasas en estudios que investigan la sialilación enzimática de glicanos.

Desarrollo de Fármacos: Se utiliza en el desarrollo de terapias dirigidas a glucoconjugados que contienen ácido siálico, como inhibidores de la influenza y terapias contra el cáncer.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El Ácido CMP-Siálico (sal sódica) se sintetiza mediante un proceso quimioenzimático que involucra la enzima CMP-Siálico sintasa. La reacción normalmente implica la condensación de trifosfato de citidina (CTP) con ácido N-acetilneuramínico (Neu5Ac) en presencia de cationes divalentes como iones magnesio o manganeso. La reacción se lleva a cabo en condiciones suaves, generalmente a un pH de alrededor de 7.5 a 8.0 y una temperatura de 37 °C .

Métodos de Producción Industrial

La producción industrial del Ácido CMP-Siálico (sal sódica) sigue un enfoque quimioenzimático similar pero a mayor escala. El proceso implica el uso de cepas bacterianas recombinantes diseñadas para sobreexpresar CMP-Siálico sintasa. La mezcla de reacción luego se somete a pasos de purificación, incluida la cromatografía de intercambio iónico y la cromatografía líquida de alto rendimiento (HPLC), para obtener el producto final con alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

El Ácido CMP-Siálico (sal sódica) principalmente se somete a reacciones enzimáticas, particularmente la sialilación, donde sirve como sustrato donante para las sialiltransferasas. Estas enzimas transfieren la porción de ácido siálico del Ácido CMP-Siálico a varias moléculas aceptoras, como glucoproteínas y glucolípidos .

Reactivos y Condiciones Comunes

Las reacciones de sialilación normalmente requieren la presencia de sialiltransferasas, que son específicas del tipo de enlace glucosídico que se está formando. Las reacciones se llevan a cabo en soluciones tamponadas a pH y condiciones de temperatura fisiológicas. Los reactivos comunes incluyen soluciones tampón, cationes divalentes y sustratos aceptores .

Principales Productos

Los principales productos de estas reacciones son glucoconjugados sialilados, que incluyen glucoproteínas y glucolípidos sialilados. Estos productos son esenciales para diversas funciones biológicas, incluida la señalización celular, la respuesta inmunitaria y el reconocimiento de patógenos .

Mecanismo De Acción

El Ácido CMP-Siálico (sal sódica) ejerce sus efectos al servir como sustrato donante para las sialiltransferasas, que transfieren la porción de ácido siálico a varias moléculas aceptoras. Este proceso es crucial para la biosíntesis de glucoconjugados sialilados, que desempeñan funciones esenciales en la señalización celular, la respuesta inmunitaria y el reconocimiento de patógenos. Los objetivos moleculares del Ácido CMP-Siálico incluyen glucoproteínas y glucolípidos en las superficies celulares .

Comparación Con Compuestos Similares

El Ácido CMP-Siálico (sal sódica) se puede comparar con otros azúcar-nucleótidos, como:

Sal sódica de la uridina 5′-difosfato-N-acetilglucosamina: Utilizada en la biosíntesis de glucosaminoglucanos.

Sal disódica de la uridina 5′-difosfogalactosa: Involucrada en la biosíntesis de glucoconjugados que contienen galactosa.

Sal disódica de la citidina 5′-monofosfato: Un precursor en la biosíntesis de nucleótidos que contienen citidina.

El Ácido CMP-Siálico (sal sódica) es único en su función como sustrato donante para las sialiltransferasas, lo que lo hace esencial para la biosíntesis de glucoconjugados que contienen ácido siálico. Esto lo distingue de otros azúcar-nucleótidos que participan en diferentes vías biosintéticas .

Propiedades

Número CAS |

1007117-62-5 |

|---|---|

Fórmula molecular |

C20H30N4NaO16P |

Peso molecular |

636.4 g/mol |

Nombre IUPAC |

sodium;[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C20H31N4O16P.Na/c1-7(26)22-12-8(27)4-20(18(32)33,39-16(12)13(29)9(28)5-25)40-41(35,36)37-6-10-14(30)15(31)17(38-10)24-3-2-11(21)23-19(24)34;/h2-3,8-10,12-17,25,27-31H,4-6H2,1H3,(H,22,26)(H,32,33)(H,35,36)(H2,21,23,34);/q;+1/p-1/t8-,9+,10+,12+,13+,14+,15+,16+,17+,20+;/m0./s1 |

Clave InChI |

VFRHSOGUONIUOR-HLZBELLTSA-M |

SMILES isomérico |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O.[Na+] |

SMILES canónico |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O.[Na+] |

Sinónimos |

CMP-Neu5Ac |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

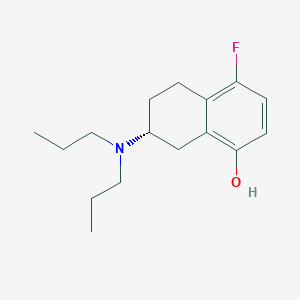

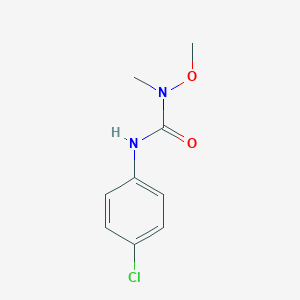

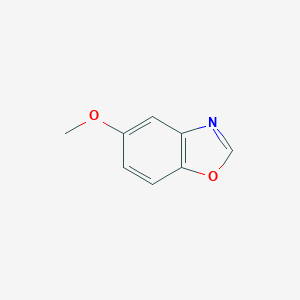

![2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B160119.png)

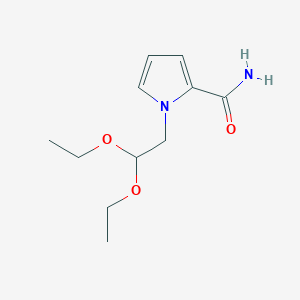

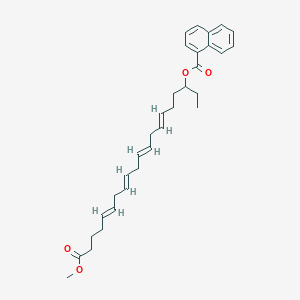

![Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester](/img/structure/B160123.png)